molecular formula C15H21N3O B12734097 1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-31-0

1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12734097
CAS No.: 91703-31-0
M. Wt: 259.35 g/mol
InChI Key: WREFBHXALDMRJV-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone core substituted with a phenyl-piperazine moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The phenyl-piperazine group is introduced via nucleophilic substitution reactions, often using reagents like phenylpiperazine and suitable leaving groups.

    Methylation: The final step involves the methylation of the pyrrolidinone ring, which can be accomplished using methylating agents such as methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents employed, but they generally involve modifications to the pyrrolidinone or piperazine moieties.

Scientific Research Applications

1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as receptors or enzymes. The phenyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific context of its use, but it generally involves binding to and altering the function of key proteins.

Comparison with Similar Compounds

1-Methyl-5-(4-phenyl-1-piperazinyl)-2-pyrrolidinone can be compared with other similar compounds, such as:

    1-Methyl-4-phenylpiperazine: This compound shares the phenyl-piperazine moiety but lacks the pyrrolidinone core.

    2-Pyrrolidinone derivatives: Compounds like 2-pyrrolidinone itself or its various substituted derivatives can be compared based on their structural and functional similarities.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

91703-31-0

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-methyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O/c1-16-14(7-8-15(16)19)18-11-9-17(10-12-18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI Key

WREFBHXALDMRJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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